2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine

Catalog No.
S12660548
CAS No.
M.F
C14H10BrN5S
M. Wt
360.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromo...

Product Name

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromoimidazo[1,2-a]pyrimidine

Molecular Formula

C14H10BrN5S

Molecular Weight

360.23 g/mol

InChI

InChI=1S/C14H10BrN5S/c15-12-11(17-13-16-6-3-7-20(12)13)8-21-14-18-9-4-1-2-5-10(9)19-14/h1-7H,8H2,(H,18,19)

InChI Key

QSRGCZLYZDBJOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=CC=NC4=N3)Br

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine is a complex organic compound characterized by its unique structure that combines elements of benzo[d]imidazole and imidazo[1,2-a]pyrimidine. This compound features a bromine atom at the 3-position of the imidazo ring and a thioether linkage to a benzo[d]imidazole moiety. The presence of multiple heterocycles in its structure suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Typical of imidazole and pyrimidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
  • Thioether Formation: The thioether group can react with electrophiles, potentially leading to new compounds.
  • Cyclization Reactions: The compound may undergo cyclization under certain conditions to form more complex structures.

These reactions can be leveraged to modify the compound for specific applications in drug development or material science.

Research indicates that derivatives of benzo[d]imidazole and imidazo[1,2-a]pyrimidine exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds similar to 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine have shown effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Activity: Some studies suggest that imidazole derivatives can inhibit cancer cell proliferation, indicating potential as anticancer agents .
  • Enzyme Inhibition: Compounds in this class may act as inhibitors for specific enzymes involved in disease pathways, making them valuable in therapeutic contexts.

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine typically involves multi-step organic synthesis techniques. Common methods include:

  • Bromination: Introducing the bromine atom at the 3-position through electrophilic bromination.
  • Thioether Formation: Reacting a benzo[d]imidazole derivative with a suitable thiol under acidic or basic conditions to form the thioether linkage.
  • Coupling Reactions: Utilizing coupling techniques such as Suzuki or Sonogashira reactions to link different aromatic systems.

These methods allow for the fine-tuning of chemical properties and biological activity.

The unique structure and biological activity of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine make it suitable for various applications:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties position it as a candidate for drug development.
  • Material Science: The compound may be explored for use in creating advanced materials with specific electronic or optical properties.
  • Biochemical Research: As a tool compound, it could aid in understanding biological pathways involving imidazole and pyrimidine derivatives.

Interaction studies involving 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine focus on its binding affinity to various biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate the biological efficacy against target pathogens or cancer cell lines.

Such studies are essential for elucidating the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine. Notable examples include:

Compound NameStructural FeaturesBiological Activity
7-Bromo-1-methyl-1H-benzo[d]imidazol-2-oneContains brominated benzimidazoleAntimicrobial
2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanoneBenzimidazole derivative with ethyl ketoneAnticancer
Imidazo[1,2-a]pyridine derivativesSimilar heterocyclic structureAntiviral

Uniqueness

The uniqueness of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine lies in its specific combination of thioether linkage and bromination within an imidazo-pyrimidine framework. This combination may confer distinct biological properties not observed in other similar compounds, making it an intriguing candidate for further research and development.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

358.98403 g/mol

Monoisotopic Mass

358.98403 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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